

# methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate solubility data

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate

CAS No.: 58979-88-7

Cat. No.: B13042879

[Get Quote](#)

An In-depth Technical Guide to the Solubility Profile of **Methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate**

## Foreword: Navigating the Data Landscape

In the realm of drug discovery and chemical research, understanding the physicochemical properties of a novel compound is a foundational pillar upon which all subsequent development rests. **Methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate**, a heterocyclic compound featuring a pyrazole core, represents a scaffold of significant interest due to the prevalence of pyrazoles in medicinal chemistry.[1] However, a thorough review of the public scientific literature reveals a notable absence of specific, quantitative solubility data for this particular molecule.

This guide, therefore, is structured not as a simple repository of pre-existing data, but as a comprehensive strategic framework. It is designed for the research scientist and drug development professional, providing the theoretical grounding and practical methodologies required to systematically characterize the solubility of **methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate** or any novel compound of similar structural class. We will proceed from first

principles, analyzing the molecular structure to predict its behavior, and then detail the rigorous experimental protocols necessary to generate reliable, publication-quality solubility data.

## Section 1: Structural Analysis and Predicted Solubility Characteristics

The solubility of a molecule is fundamentally governed by its structure and the interplay of its functional groups with a given solvent. The principle of "like dissolves like" serves as our primary guide.<sup>[2]</sup>

Molecular Structure: **Methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate**

- **Pyrazole Core:** The five-membered heterocyclic ring is aromatic and contains two nitrogen atoms. This system can participate in hydrogen bonding, both as a donor (N-H) and an acceptor.<sup>[3]</sup> The aromatic nature can also lead to  $\pi$ - $\pi$  stacking interactions in the solid state, which increases the lattice energy and can decrease solubility.<sup>[3]</sup>
- **Hydroxyl (-OH) Group:** This is a potent hydrogen bond donor and acceptor, significantly increasing the potential for interaction with polar protic solvents like water, ethanol, and methanol.
- **Methyl Ester (-COOCH<sub>3</sub>) Group:** This group adds polarity and contains hydrogen bond acceptors (the carbonyl and ether oxygens). It is, however, less polar than a carboxylic acid.
- **Acetate Linker (-CH<sub>2</sub>-):** This flexible, non-polar linker connects the polar ester group to the pyrazole ring.

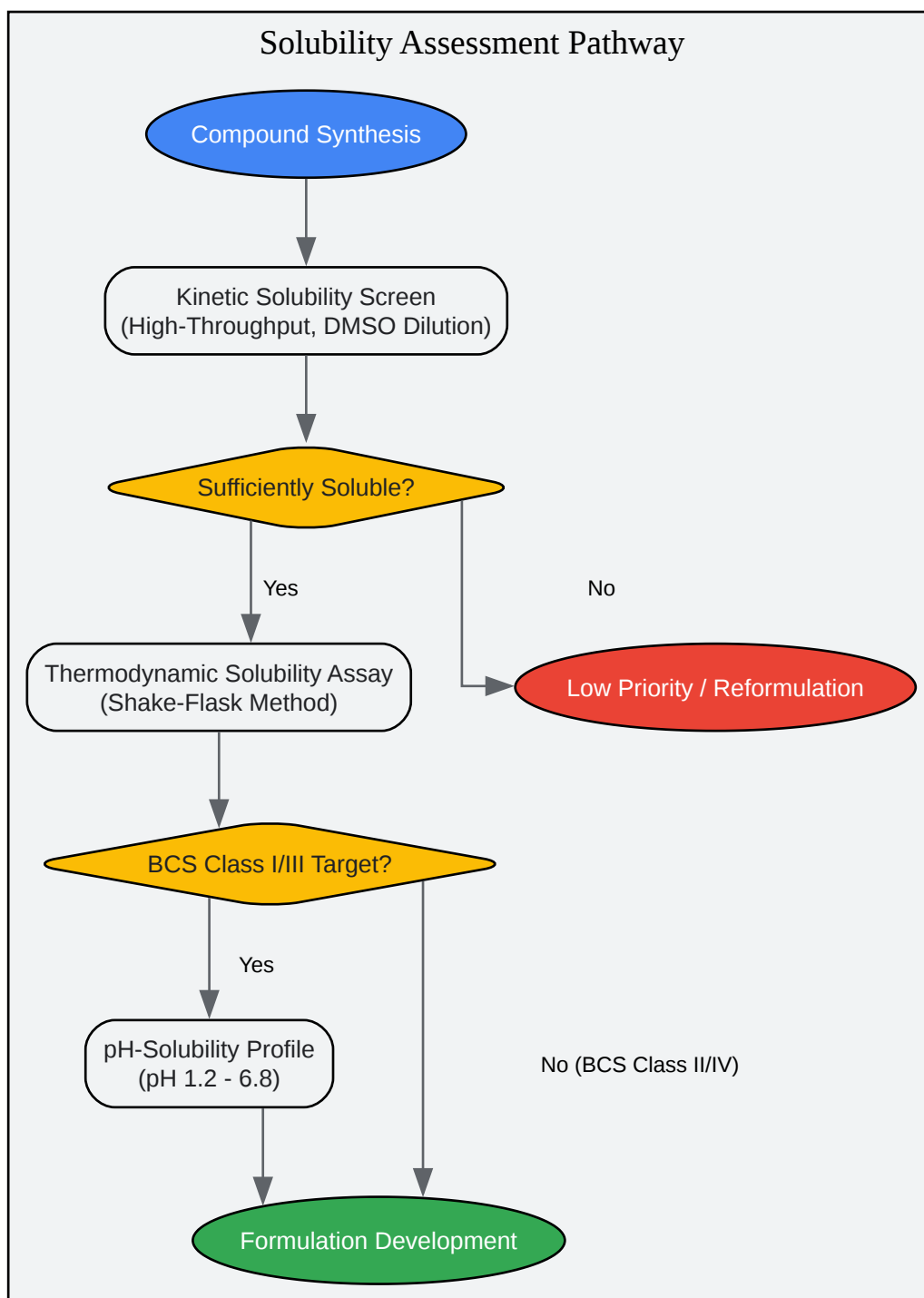
**Predicted Behavior:** Based on this analysis, **methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate** is predicted to be a polar molecule. It should exhibit moderate to good solubility in polar organic solvents such as ethanol, methanol, acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).<sup>[4][5]</sup> Its aqueous solubility is expected to be limited but present, driven by the hydrogen bonding capacity of the hydroxyl and pyrazole N-H groups.<sup>[4]</sup> The overall solubility will be a delicate balance between the polar functional groups promoting dissolution and the energy of the crystal lattice resisting it.<sup>[5]</sup>

## Section 2: The Theoretical Imperative: Thermodynamic vs. Kinetic Solubility

In pharmaceutical sciences, "solubility" is not a single, monolithic value. The distinction between thermodynamic and kinetic solubility is critical for making informed decisions in drug development.<sup>[6][7][8]</sup>

- **Thermodynamic Solubility (Equilibrium Solubility):** This is the true measure of a compound's solubility. It is defined as the maximum concentration of a solute that can be dissolved in a solvent at equilibrium, in the presence of excess solid solute, at a specific temperature and pressure.<sup>[6]</sup> This value is intrinsic to the compound's most stable solid form and is essential for pre-formulation and understanding oral bioavailability.<sup>[9]</sup>
- **Kinetic Solubility:** This is a measure of how quickly a compound precipitates from a supersaturated solution.<sup>[7][10]</sup> It is often measured in high-throughput screening where a concentrated DMSO stock of the compound is rapidly diluted into an aqueous buffer.<sup>[8]</sup> The resulting value is typically higher than the thermodynamic solubility because it may represent the solubility of an amorphous or metastable form before it has had time to equilibrate to the most stable, and usually less soluble, crystalline form.<sup>[9]</sup>

Understanding this difference is paramount. A high kinetic solubility might make a compound appear promising in an initial screen, but a low thermodynamic solubility could present significant downstream challenges for developing a viable oral dosage form.



[Click to download full resolution via product page](#)

**Figure 1.** A logical workflow for progressing a compound through solubility characterization stages.

## Section 3: Gold-Standard Protocol for Thermodynamic Solubility Determination

To generate definitive and regulatory-compliant data, the shake-flask method is the universally accepted standard for determining equilibrium solubility.<sup>[11][12][13]</sup> The protocol must be self-validating by ensuring equilibrium is truly reached.

### Objective:

To determine the equilibrium (thermodynamic) solubility of **methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate** in a specified solvent system (e.g., pH 7.4 phosphate-buffered saline) at a constant temperature (e.g., 37 °C).<sup>[12][14]</sup>

### Materials:

- **Methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate** (solid, high purity)
- Solvent of interest (e.g., pH 1.2, 4.5, 6.8 buffers, deionized water)<sup>[13]</sup>
- Temperature-controlled orbital shaker or magnetic stirrer
- Analytical balance
- Sealed glass vials
- Centrifuge
- Syringe filters (e.g., 0.22 µm PTFE, chemically inert and non-binding)
- High-Performance Liquid Chromatography (HPLC) system with UV-Vis detector

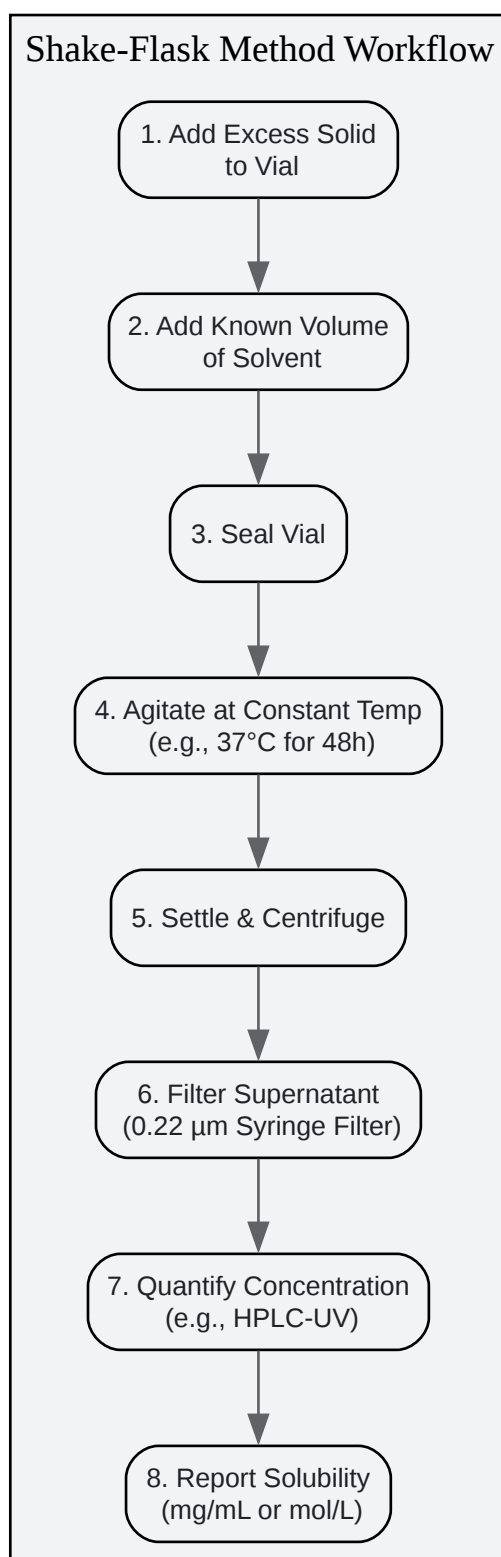
### Step-by-Step Methodology:

- Preparation of Saturated Solution:
  - Add an excess amount of the solid compound to a glass vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming that the solution is saturated.

- Add a precise, known volume of the desired solvent to the vial.
- Seal the vial securely to prevent any solvent evaporation during the experiment.
- Equilibration:
  - Place the vials in a temperature-controlled shaker set to the target temperature (e.g.,  $37 \pm 1^\circ\text{C}$  for biopharmaceutical relevance).[15]
  - Agitate the suspension for a sufficient duration to reach equilibrium. A common starting point is 24-48 hours.[16]
  - Causality Check: Why 24-48 hours? This extended period allows time for not only dissolution but also for any potential solid-state phase transitions to the most stable polymorph to occur, ensuring a true thermodynamic equilibrium is measured.[6] To validate that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when the measured concentration does not change between subsequent time points.
- Phase Separation:
  - Once the equilibration period is complete, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle.
  - To ensure complete removal of all undissolved particles, centrifuge the vials.
  - Carefully withdraw a sample of the clear supernatant. Immediately filter this sample through a pre-conditioned, chemically inert  $0.22\ \mu\text{m}$  syringe filter into a clean analysis vial. [4]
  - Causality Check: Filtration is a critical step. Any suspended microparticles in the sample will be dissolved upon dilution for analysis, leading to an overestimation of the true solubility. The filter material must be validated to ensure it does not adsorb the compound of interest.
- Quantification and Data Reporting:

- Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, typically HPLC-UV.[11][17]
- Prepare a standard calibration curve of the compound in the same solvent to ensure accurate quantification.
- The final solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH.[11]

## Shake-Flask Method Workflow



[Click to download full resolution via product page](#)

**Figure 2.** A generalized workflow for determining equilibrium solubility via the shake-flask method.

## Section 4: Predicted Solubility in Common Solvents

While experimental data must be generated, we can create a predictive table based on the structural analysis and general knowledge of pyrazole derivatives.<sup>[3][4][5]</sup> This serves as a hypothesis for experimental design.

Solvent Class	Example Solvents	Predicted Solubility for Methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate	Rationale
Polar Aprotic	DMSO, DMF, Acetonitrile	High	Strong dipole-dipole interactions and capacity as hydrogen bond acceptors can effectively solvate the molecule.[4]
Polar Protic	Water, Ethanol, Methanol	Moderate to Low	Capable of hydrogen bonding with the -OH and N-H groups, but the overall molecule size and non-polar regions may limit high solubility, especially in water.[4][5]
Non-Polar	Toluene, Hexane	Very Low / Insoluble	The molecule's high polarity is incompatible with non-polar solvents, following the "like dissolves like" principle.[2]
Chlorinated	Dichloromethane (DCM)	Moderate	DCM has intermediate polarity and can often dissolve compounds that are not soluble in highly polar or non-polar extremes.[4]

## Section 5: The Critical Influence of pH

For ionizable compounds, solubility is not a fixed number but a function of pH.[18] The pyrazole ring system has a weakly basic nitrogen and the hydroxyl group is weakly acidic. Therefore, the net charge on **methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate** will change with pH, drastically affecting its aqueous solubility.

- In Acidic Media (e.g., pH 1.2): The basic nitrogen on the pyrazole ring may become protonated, forming a cationic salt. This salt form is expected to be significantly more water-soluble than the neutral form.[3]
- In Neutral Media (e.g., pH 7.4): The molecule will likely exist predominantly in its neutral form. This is often the point of minimum solubility for such amphiprotic compounds.
- In Basic Media (e.g., pH > 10): The hydroxyl group can be deprotonated to form an anionic phenolate-like species, which would again increase aqueous solubility.

Experimental Imperative: Determining the pH-solubility profile across the physiologically relevant range of pH 1.2 to 6.8 is a regulatory requirement for the Biopharmaceutics Classification System (BCS) and is critical for predicting oral absorption.[13][14][15]

## Conclusion

While specific public data for **methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate** is currently unavailable, a robust and reliable solubility profile can be established through a systematic and theoretically grounded experimental approach. By understanding the molecule's structure, appreciating the critical difference between kinetic and thermodynamic solubility, and meticulously applying the gold-standard shake-flask methodology, researchers can generate the high-quality data necessary to advance their research and development programs. The principles and protocols outlined in this guide provide a comprehensive roadmap for the successful solubility characterization of this, and other, novel chemical entities.

## References

- American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [\[Link\]](#)
- Alsenz, J., & Kansy, M. (2007). Thermodynamic vs. kinetic solubility: knowing which is which. ResearchGate. [\[Link\]](#)

- Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [\[Link\]](#)
- Bevan, C. D., & Lloyd, R. S. (2012). A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. PubMed. [\[Link\]](#)
- Sköld, C., Winiwarter, S., & Johansson, P. (n.d.). Comparison of kinetic solubility with equilibrium solubility. ResearchGate. [\[Link\]](#)
- Tripathi, D., et al. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre. [\[Link\]](#)
- IJCRT.org. (2025, July 7). A Review On Pyrazole And Its Derivative. [\[Link\]](#)
- International Council for Harmonisation. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. [\[Link\]](#)
- LookChem. (n.d.). Cas 288-13-1,Pyrazole. [\[Link\]](#)
- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. [\[Link\]](#)
- Cristofolletti, R., et al. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PMC. [\[Link\]](#)
- ACS Publications. (2012, December 19). A New Protocol To Determine the Solubility of Drugs into Polymer Matrixes. [\[Link\]](#)
- Admescope. (2025, May 12). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. [\[Link\]](#)
- European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. [\[Link\]](#)
- Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method. [\[Link\]](#)

- ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?. [[Link](#)]
- PubChem. (n.d.). Methyl 2-hydroxy-2-(1-methyl-1h-pyrazol-3-yl)acetate. [[Link](#)]
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [[Link](#)]
- Innoscience. (2025, October 27). Comparative Study of UV And HPLC Methods for Estimation of Drug. [[Link](#)]
- Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [[Link](#)]
- World Health Organization. (2023, January 24). PQT/MED-specific Annotations for the ICH M9 Guideline for Biopharmaceutics Classification System (BCS)-based Biowaiver Applications. [[Link](#)]
- Chemistry LibreTexts. (2026, January 27). 13.3: Factors Affecting Solubility. [[Link](#)]
- Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. [[Link](#)]
- PubChem. (n.d.). methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate. [[Link](#)]
- CK-12 Foundation. (2012, February 23). Factors Affecting Solubility. [[Link](#)]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [ijcrt.org](http://ijcrt.org) [[ijcrt.org](http://ijcrt.org)]
- 2. [chem.libretexts.org](http://chem.libretexts.org) [[chem.libretexts.org](http://chem.libretexts.org)]
- 3. [pdf.benchchem.com](http://pdf.benchchem.com) [[pdf.benchchem.com](http://pdf.benchchem.com)]
- 4. [pdf.benchchem.com](http://pdf.benchchem.com) [[pdf.benchchem.com](http://pdf.benchchem.com)]

- [5. pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
- [6. americanpharmaceuticalreview.com \[americanpharmaceuticalreview.com\]](https://americanpharmaceuticalreview.com)
- [7. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [8. raytor.com \[raytor.com\]](https://raytor.com)
- [9. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [10. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [11. pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
- [12. database.ich.org \[database.ich.org\]](https://database.ich.org)
- [13. ema.europa.eu \[ema.europa.eu\]](https://ema.europa.eu)
- [14. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver \(M9\): Toward Harmonization in Latin American Countries - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [15. admescope.com \[admescope.com\]](https://admescope.com)
- [16. scholarsresearchlibrary.com \[scholarsresearchlibrary.com\]](https://scholarsresearchlibrary.com)
- [17. improvedpharma.com \[improvedpharma.com\]](https://improvedpharma.com)
- [18. ascendiacdmo.com \[ascendiacdmo.com\]](https://ascendiacdmo.com)
- [To cite this document: BenchChem. \[methyl 2-\(3-hydroxy-1H-pyrazol-5-yl\)acetate solubility data\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b13042879/docs#methyl-2-3-hydroxy-1h-pyrazol-5-yl-acetate-solubility-data\]](https://www.benchchem.com/product/b13042879/docs#methyl-2-3-hydroxy-1h-pyrazol-5-yl-acetate-solubility-data)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)